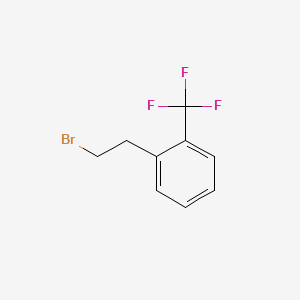

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene

Description

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene (CAS: 94022-95-4) is an organobromine compound featuring a bromoethyl (-CH2CH2Br) substituent and a trifluoromethyl (-CF3) group in the ortho position on the benzene ring. Its molecular formula is C9H8BrF3, with a molecular weight of 269.06 g/mol. The compound is typically synthesized via nucleophilic substitution or alkylation reactions involving brominated intermediates and trifluoromethyl-substituted aromatic precursors .

Structurally, the electron-withdrawing trifluoromethyl group at the ortho position influences the compound’s reactivity, particularly in cross-coupling reactions and as an alkylating agent. Safety data classify it under UN3082 (environmentally hazardous substances), consistent with brominated organic compounds .

Properties

IUPAC Name |

1-(2-bromoethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-6-5-7-3-1-2-4-8(7)9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECZMYGJNDGESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240286 | |

| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94022-95-4 | |

| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-BROMOETHYL)-2-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H42AYQ2XFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of 1-(2-ethyl)-2-(trifluoromethyl)benzene

One common laboratory and industrial approach is the bromination of the ethyl side chain on 1-(2-ethyl)-2-(trifluoromethyl)benzene to form the 2-bromoethyl derivative.

-

- Bromine or brominating agents such as N-bromosuccinimide (NBS).

- Radical initiators like azobisisobutyronitrile (AIBN) or iron(III) bromide as catalysts.

- Solvents such as dichloromethane, chloroform, or carbon tetrachloride.

- Controlled temperature conditions, often ranging from 0°C to reflux temperatures.

-

- Radical bromination occurs at the benzylic position of the ethyl side chain.

- The trifluoromethyl group, being electron-withdrawing, influences regioselectivity and reactivity.

-

- Continuous flow reactors are employed for large-scale bromination to ensure consistent product quality and yield.

- Automated monitoring optimizes parameters such as temperature, reagent concentration, and reaction time.

Example Data Table: Bromination Conditions and Yields

| Parameter | Value/Condition | Yield (%) | Source |

|---|---|---|---|

| Brominating agent | Bromine or N-bromosuccinimide (NBS) | 70–85 | |

| Catalyst | Azobisisobutyronitrile (AIBN) or FeBr3 | - | |

| Solvent | Dichloromethane, chloroform, CCl4 | - | |

| Temperature | 0–25°C (controlled) | Optimal | |

| Reaction time | Several hours | - |

Anti-Markovnikov Addition of Hydrogen Bromide to Styrene Derivatives

Another synthetic route involves the anti-Markovnikov addition of gaseous hydrogen bromide to styrene derivatives substituted with trifluoromethyl groups.

-

- Hydrogen bromide gas.

- Radical initiators such as azobisisobutyronitrile.

- Solvent: n-heptane.

- Temperature: 80–90°C.

- Reaction time: Approximately 4 hours.

-

- Radical-mediated addition of HBr across the double bond of styrene.

- Anti-Markovnikov selectivity yields the 2-bromoethyl side chain.

- The trifluoromethyl substituent influences the radical stability and regioselectivity.

-

- Catalyst concentration.

- Solvent volume.

- Reaction temperature and duration.

-

- Up to 95% under optimized conditions.

Example Data Table: Anti-Markovnikov Addition Parameters

| Parameter | Value/Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Azobisisobutyronitrile | - | |

| Solvent | n-Heptane | - | |

| Temperature | 80–90°C | Optimal | |

| Reaction Time | 4 hours | - | |

| Yield | Up to 95% | 95 |

Sandmeyer-Type Bromination of 2-(Trifluoromethyl)aniline Derivatives

Though more relevant to the synthesis of 2-bromobenzotrifluoride, Sandmeyer reactions involving diazotization and subsequent bromination are sometimes employed in multi-step syntheses involving trifluoromethyl-substituted aromatic compounds.

-

- Diazotization of 2-(trifluoromethyl)aniline with sodium nitrite in acidic aqueous medium at low temperature (0–5°C).

- Reaction with copper(I) bromide and hydrobromic acid to replace the diazonium group with bromine.

-

- This method is more suited for aromatic bromination rather than side-chain bromination but can be part of synthetic sequences leading to related compounds.

-

- Approximately 89% for the aromatic bromide.

Analytical and Structural Characterization in Preparation Studies

-

- $$^{1}H$$ NMR signals for the bromoethyl group typically appear as triplets near δ 3.8–4.6 ppm, reflecting coupling with adjacent methylene protons.

- $$^{13}C$$ NMR shows characteristic signals for the trifluoromethyl carbon near δ 120–125 ppm.

-

- High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (~253 g/mol).

-

- Less common due to crystallization challenges but provides bond length data, e.g., C–Br bond length ~1.93 Å.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 1-(2-ethyl)-2-(CF3)benzene | Bromine or NBS, AIBN or FeBr3 | 0–25°C, organic solvent | 70–85 | Radical bromination at benzylic position |

| Anti-Markovnikov addition of HBr | HBr gas, azobisisobutyronitrile | n-Heptane, 80–90°C, 4 hours | Up to 95 | Radical addition to styrene derivatives |

| Sandmeyer bromination (aromatic) | NaNO2, HBr, CuBr, acidic aqueous | 0–5°C for diazotization | ~89 | Aromatic bromination, less direct for side chain |

Research Findings and Optimization Insights

- Radical bromination requires careful temperature control to avoid over-bromination or side reactions.

- The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing regioselectivity and reaction kinetics.

- Continuous flow reactors improve reproducibility and scalability in industrial settings.

- Anti-Markovnikov addition offers high yields but requires radical initiators and elevated temperatures.

- Optimization of catalyst concentration, solvent choice, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

Synthetic Chemistry

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.

Key Reactions

- Nucleophilic Substitution : The bromoethyl group can be replaced by nucleophiles such as amines or thiols.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds that are essential in building larger molecular frameworks.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized for developing new drugs targeting specific biological pathways. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Drug Development

Research has shown that derivatives of this compound exhibit potential as inhibitors in various biological assays. For instance, studies have explored its role in designing inhibitors for enzymes involved in cancer progression, demonstrating its relevance in medicinal chemistry .

Material Science

The compound is also applied in material science for producing specialty polymers and materials. Its unique properties contribute to advancements in coatings and adhesives that require enhanced durability and resistance to environmental factors.

Applications in Coatings

- Polymer Synthesis : Used as a monomer or cross-linking agent in polymer formulations.

- Adhesive Formulations : Enhances adhesion properties due to the presence of fluorinated groups.

Agricultural Chemicals

This compound plays a role in the formulation of agrochemicals, particularly in developing more effective pesticides and herbicides. The trifluoromethyl group is known to improve the biological activity of these compounds.

Impact on Crop Yield

Studies indicate that formulations containing this compound can significantly enhance crop protection against pests while minimizing environmental impact .

Fluorinated Compounds Research

The trifluoromethyl group is particularly significant in research focused on fluorinated compounds, which are crucial in various industrial applications. Understanding the behavior of such compounds can lead to innovations in fields like pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex organic synthesis | Nucleophilic substitutions |

| Pharmaceutical Development | Drug design targeting specific biological pathways | Inhibitors for cancer-related enzymes |

| Material Science | Production of specialty polymers and coatings | Enhanced adhesives |

| Agricultural Chemicals | Development of effective pesticides and herbicides | Improved crop yield |

| Fluorinated Compounds | Research on behavior and applications of fluorinated compounds | Industrial applications |

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene depends on the specific application and target. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Findings :

- Meta-substituted isomers (3-CF3) show higher synthetic yields (51%) compared to para-substituted analogs (41%) under similar conditions (K2CO3/KI in acetonitrile) . This suggests that meta-substitution may reduce steric hindrance or stabilize transition states in nucleophilic substitutions.

- Ortho-substituted isomers (2-CF3) are less documented in the evidence, but steric effects from the adjacent -CF3 group may hinder reactivity in certain reactions.

Comparison with Halogen-Substituted Analogs

Replacing the trifluoromethyl group with other halogens or substituents alters reactivity and applications:

Key Findings :

- Chlorinated analogs (e.g., 1-(2-bromoethyl)-4-chlorobenzene) exhibit higher reaction efficiencies (83% conversion in NMR) due to reduced steric and electronic effects compared to -CF3-substituted compounds .

- Trifluoromethoxy (-O-CF3) derivatives () are preferred in drug design for improved metabolic stability and membrane permeability .

Functional Group Variations in Bromoethyl Aromatics

Modifying the bromoethyl chain or aromatic system influences synthetic pathways:

Key Findings :

- Bromoethyl naphthalenes (e.g., 2-(azidomethyl)naphthalene) show high yields (71%) due to the stability of naphthalene-derived intermediates .

- Sulfur-containing derivatives (e.g., phenyl[4-(trifluoromethyl)phenethyl]sulfane) highlight the versatility of bromoethyl-trifluoromethyl aromatics in forming C–S bonds .

Biological Activity

1-(2-Bromoethyl)-2-(trifluoromethyl)benzene is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

- Molecular Formula : C9H8BrF3

- Molecular Weight : 253.062 g/mol

- CAS Number : 1997-80-4

The compound consists of a brominated ethyl group and a trifluoromethyl group attached to a benzene ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The bromoethyl group can react with thiol groups in cysteine residues, leading to modifications that can alter protein function. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for drug development.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds similar to this compound. For instance, derivatives displaying similar structural motifs have shown efficacy against Leishmania donovani and Trypanosoma brucei, suggesting that modifications of this compound could yield effective antiparasitic agents .

Cytotoxicity and Selectivity

Research indicates that while some derivatives exhibit low cytotoxicity towards mammalian cells, they maintain potent activity against target pathogens. The balance between efficacy and safety is crucial for therapeutic applications, particularly in drug development targeting infectious diseases .

Study 1: Synthesis and Evaluation

A study conducted by researchers at Osaka University explored the synthesis of various derivatives of brominated compounds, including this compound. They assessed the biological activity through in vitro assays, demonstrating that certain derivatives exhibited selective inhibition against specific cancer cell lines while showing minimal toxicity to normal cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound interacts with cysteine residues in proteins. The study revealed that the compound can induce conformational changes in target proteins, potentially leading to altered cellular signaling pathways. This property underscores its potential as a lead compound for developing targeted therapies .

Applications in Drug Development

The unique properties of this compound make it an attractive scaffold for designing new pharmaceuticals. Its ability to selectively modify proteins suggests potential applications in:

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?

The primary synthesis involves bromination of 1-ethyl-2-(trifluoromethyl)benzene using bromine (Br₂) with catalysts like Fe or AlBr₃ under controlled conditions to ensure regioselectivity . Key parameters include:

- Temperature : 40–60°C to avoid over-bromination.

- Catalyst loading : 5–10 mol% AlBr₃ improves yield (80–85%) compared to Fe (70–75%) .

- Solvent : Non-polar solvents (e.g., CCl₄) minimize side reactions.

Q. How is the compound characterized, and what analytical techniques validate its structure?

Q. What are the common nucleophilic substitution reactions, and what products are formed?

The bromoethyl group undergoes substitution with:

- Hydroxide (OH⁻) : Forms 1-(2-hydroxyethyl)-2-(trifluoromethyl)benzene (yield: 75–80%) .

- Amines (NH₃) : Produces 1-(2-aminoethyl)-2-(trifluoromethyl)benzene (yield: 65–70%) .

- Cyanide (CN⁻) : Generates nitrile derivatives for agrochemical intermediates .

Advanced Research Questions

Q. How does the ortho-positioning of CF₃ and bromoethyl groups influence reactivity?

The ortho-substituents create steric hindrance, slowing SN2 reactions but favoring elimination under basic conditions. Computational studies (DFT) show:

Q. How can contradictory data on bromination yields (Fe vs. AlBr₃) be resolved?

Discrepancies arise from:

Q. What methodologies are used to study the compound’s interactions with biomolecules?

Q. What strategies improve the stability of intermediates during multi-step synthesis?

- Low-temperature storage : –20°C prevents decomposition of bromoethyl intermediates .

- Inert atmosphere : N₂ or Ar prevents oxidation of the CF₃ group .

- Protecting groups : Trimethylsilyl (TMS) shields reactive sites during functionalization .

Methodological Guidance

Q. How to troubleshoot low yields in nucleophilic substitutions?

Q. What computational tools predict regioselectivity in derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.